molecular formula C34H32N4Na2O4 B1210198 Protoporphyrin disodium CAS No. 50865-01-5

Protoporphyrin disodium

Cat. No.: B1210198
CAS No.: 50865-01-5
M. Wt: 606.6 g/mol
InChI Key: GPRXGEKBQVXWAQ-UHFFFAOYSA-L
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Description

Protoporphyrin disodium is an organic compound classified as a porphyrin. Porphyrins are macrocyclic compounds that play crucial roles in biological systems. This compound is particularly significant as it serves as a precursor to heme, an essential component of hemoglobin and myoglobin, and chlorophyll in plants . This compound is characterized by its deeply colored solid form and its lack of solubility in water.

Mechanism of Action

Target of Action

Protoporphyrin disodium primarily targets the Ferritin light chain in humans . Ferritin is a universal intracellular protein that stores iron and releases it in a controlled fashion. The protein is essential for iron homeostasis.

Mode of Action

It is known to increase the photosensitizing activities of certain compounds . Photosensitization is a process where a chemical compound absorbs light energy and transfers it to other molecules, creating physical or chemical changes.

Biochemical Pathways

This compound plays a crucial role in the Porphyrin Metabolism pathway . Porphyrins are precursors to heme, which is vital for the function of many proteins including hemoglobin, myoglobin, and various enzymes . Disruptions in this pathway can lead to various diseases such as Acute Intermittent Porphyria, Porphyria Variegata (PV), Hereditary Coproporphyria (HCP), and Congenital Erythropoietic Porphyria (CEP) or Gunther Disease .

Result of Action

This compound, as a precursor to heme, plays a vital role in biological metabolism and biogeochemical cycling in the ocean . It is involved in the synthesis of heme and chlorophyll, which are critical for the functioning of a wide variety of proteins . These proteins, termed hemoproteins, are vital to the whole cell comportment, such as the proteins hemoglobin, myoglobin, or cytochromes, but also enzymes such as catalase and peroxidases .

Action Environment

Environmental factors can influence the action of this compound. For instance, in marine environments, the content of cellular this compound can be enhanced with the nutrient supply from riverine inputs and sediment suspensions, which thereafter dictate the productivity of phytoplankton and bacteria in coastal waters . This suggests that environmental factors can significantly influence the compound’s action, efficacy, and stability.

Preparation Methods

The preparation of protoporphyrin disodium involves several steps. One method includes the reaction of protoporphyrin with absolute methanol and concentrated sulfuric acid under ultrasound conditions to form protoporphyrin diester. This diester is then subjected to a saponification reaction with a sodium hydroxide methanol solution and methylbenzene, also under ultrasound conditions, to yield this compound . This method avoids the use of high-temperature reflux and toxic reagents, making it more environmentally friendly and easier to operate.

Chemical Reactions Analysis

Protoporphyrin disodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biliverdin and bilirubin, while reduction can result in the formation of different porphyrin derivatives .

Scientific Research Applications

Protoporphyrin disodium has a wide range of scientific research applications. In chemistry, it is used as a photosensitizer in photodynamic therapy and as a catalyst in various chemical reactions. In biology and medicine, it is used to study heme biosynthesis and its role in diseases such as porphyria and anemia. Additionally, it is used in fluorescence-guided resection of tumors, particularly in neurosurgery for glioblastoma, due to its ability to accumulate in cancer cells and emit fluorescence under specific conditions .

Comparison with Similar Compounds

Protoporphyrin disodium is unique among porphyrins due to its specific structure and properties. Similar compounds include other porphyrins like uroporphyrin, coproporphyrin, and heme. While these compounds share a common tetrapyrrole core, they differ in their side chains and metal coordination. For example, heme contains an iron ion, while this compound does not. These differences result in distinct biological functions and applications .

Properties

IUPAC Name

disodium;3-[18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N4O4.2Na/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXGEKBQVXWAQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)[O-])C)C(=C3C)CCC(=O)[O-])C=C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

553-12-8 (Parent)
Record name Protoporphyrin disodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8046589
Record name Protoporphyrin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50865-01-5
Record name Protoporphyrin disodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050865015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protoporphyrin disodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3,8,13,17-tetramethyl-7,12-divinyl-21H,23H-porphine-2,18-dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROTOPORPHYRIN DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54N4UY1C7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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